molecular formula C13H12N2O5S B2461131 [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid CAS No. 863763-66-0

[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid

Cat. No.: B2461131
CAS No.: 863763-66-0
M. Wt: 308.31
InChI Key: OKYLUOLBHSOKAJ-UHFFFAOYSA-N
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Description

[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid is a complex organic compound with a molecular formula of C13H12N2O5S and a molecular weight of 308.31 g/mol This compound is characterized by its unique thieno[2,3-d]pyrimidin structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidin core, followed by functionalization to introduce the cyclopropyl and methoxycarbonyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action for [2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidin core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin derivatives, which share the same core structure but differ in their functional groups. These compounds can have varying biological activities and chemical properties.

Properties

IUPAC Name

2-(2-cyclopropyl-6-methoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(19)9-6(4-7(16)17)8-11(18)14-10(5-2-3-5)15-12(8)21-9/h5H,2-4H2,1H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYLUOLBHSOKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3CC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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